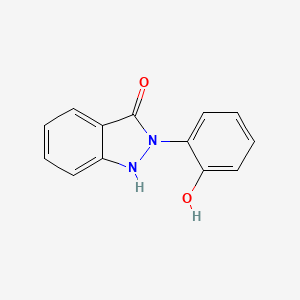

2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

63586-51-6 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-1H-indazol-3-one |

InChI |

InChI=1S/C13H10N2O2/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14-15/h1-8,14,16H |

InChI Key |

FJMPEINEULNMLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Hydroxyphenyl 1h Indazol 3 2h One and Analogous Structures

Mechanistic Exploration of Cyclization and Condensation Pathways to the Indazolone Core

The formation of the indazolone ring system is often achieved through cyclization and condensation reactions, which involve the intramolecular formation of the crucial N-N bond and subsequent ring closure. These methods represent the foundational approaches to this important heterocyclic core.

A classical and enduring strategy for synthesizing substituted indazoles and indazolones involves the intramolecular cyclization of hydrazones derived from ortho-substituted acetophenones and benzophenones. researchgate.net This pathway typically begins with the condensation of a hydrazine (B178648) derivative with an appropriately substituted benzophenone (B1666685) to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by an acid catalyst such as polyphosphoric acid (PPA), leads to the formation of the indazole ring. researchgate.net

Another approach utilizes transition metals to facilitate the cyclization. For instance, a nickel-catalyzed method has been reported for the synthesis of 3-substituted 1H-indazoles from o-chlorobenzophenone and hydrazine hydrochloride. This reaction proceeds via an intramolecular C-N cross-coupling of the initially formed hydrazone. researchgate.net This method can be integrated into a one-pot strategy where the nickel-catalyzed cyclization is followed by a copper-catalyzed N-arylation to yield unsymmetrical 1,3-diaryl-1H-indazoles. researchgate.net

Intramolecular annulation reactions provide a powerful and convergent approach to the indazolone skeleton. These methods often rely on transition-metal catalysis to construct the heterocyclic ring in a single, efficient step from acyclic precursors.

Rhodium(III)-catalyzed C-H functionalization and subsequent intramolecular cyclization between azobenzenes and vinylene carbonate has been described as a route to (2H)-indazoles. skku.edu This transformation proceeds through an ortho-alkylation of the azobenzene, followed by cyclization. skku.edu Similarly, iridium-catalyzed [4 + 2] annulation of 1-arylindazolones with α-diazo carbonyl compounds offers access to more complex, fused systems like indazolone-fused cinnolines. rsc.org This process occurs via a sequence of C–H activation, carbene insertion, and cyclization. rsc.org

Furthermore, asymmetric synthesis of annulated indazoles has been achieved through cascade reactions catalyzed by bifunctional Brønsted bases. This method allows for the creation of multiple chiral centers with high diastereoselectivity and enantioselectivity under mild conditions. researchgate.net

Transition Metal-Catalyzed Syntheses of N-Arylated Indazolones

Transition metal catalysis has revolutionized the synthesis of N-arylated heterocycles, including indazolones. nitk.ac.in Palladium and copper catalysts are particularly prominent, enabling the formation of C-N bonds under conditions that are often milder and more functional-group-tolerant than traditional methods. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds. The Suzuki–Miyaura coupling, for example, has been successfully employed for the C7-arylation of 4-substituted 1H-indazoles. nih.gov This two-step process involves an initial regioselective bromination at the C7 position, followed by the palladium-mediated cross-coupling with a boronic acid. nih.gov

For direct N-arylation, palladium catalysts have been developed that show high selectivity. Mechanistic studies and ligand design have been crucial in achieving N1-selective arylation of unsymmetrical imidazoles with aryl halides and triflates, a strategy whose principles can be extended to other N-heterocycles. mit.edu It was discovered that pre-activating the palladium catalyst by heating it with the ligand before introducing the imidazole (B134444) substrate dramatically improves the reaction's efficacy by overcoming the inhibitory effect of the heterocycle on catalyst formation. mit.edu Palladium catalysis is also utilized in the oxidative polyannulation of diynes and pyrazoles to create multifunctional poly(indazoles). rsc.org

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | C7-bromo-4-substituted-1H-indazoles, Boronic acids | Palladium catalyst | Regioselective C7-arylation | nih.gov |

| N-Arylation | 4-substituted imidazoles, Aryl bromides/chlorides/triflates | Pd₂(dba)₃ / Ligand L1 | Completely N1-selective arylation | mit.edu |

| Polyannulation | Internal diynes, 1-methylpyrazole | Palladium catalyst / Copper acetate | Synthesis of poly(indazoles) | rsc.org |

The Chan–Evans–Lam (CEL) coupling reaction is a highly efficient copper-promoted method for forming C-N bonds using arylboronic acids as the aryl source. nih.govnih.gov This reaction has been successfully applied to the direct N-arylation of indazol-3-ones to produce a variety of N(2)-arylindazol-3(2H)-ones. nih.govdocumentsdelivered.com The coupling of N(1)-benzyl-indazol-3-(2H)-ones with various arylboronic acids in the presence of a copper complex provides the corresponding N(2)-aryl products in good to excellent yields. mdpi.com

The CEL reaction offers several advantages over palladium-catalyzed methods, including the lower cost and toxicity of copper and a tolerance for aerobic (open-flask) conditions. nih.govrsc.org The methodology is compatible with a wide range of functional groups on both the indazolone and the arylboronic acid, making it a versatile tool for generating libraries of N-arylated indazolones. nih.govrsc.org

| Entry | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-benzyl-2-phenyl-1H-indazol-3(2H)-one | 91% |

| 2 | 4-Acetylphenylboronic acid | 2-(4-acetylphenyl)-1-benzyl-1H-indazol-3(2H)-one | 66% |

| 3 | Pyridin-3-ylboronic acid | 1-benzyl-2-(pyridin-3-yl)-1H-indazol-3(2H)-one | 71% |

Radical and Rearrangement-Based Synthetic Strategies

Beyond traditional cyclizations and metal-catalyzed cross-couplings, radical and rearrangement-based strategies offer innovative pathways to indazolone derivatives. These methods can provide access to unique substitution patterns, such as the direct introduction of a 2-hydroxyphenyl group.

A notable example is the synthesis of 3-(2-hydroxyaryl)indazole derivatives through a transition-metal-free cascade strategy involving N-hydroxyindazoles and diaryliodonium salts. researchgate.net This reaction proceeds via an initial intermolecular radical O-arylation of the N-hydroxyindazole, followed by a sequential skku.eduskku.edu-sigmatropic rearrangement. This rearrangement step is key to forming the C-C bond between the indazole C3 position and the ortho position of the aryl ring, with subsequent tautomerization yielding the final 3-(2-hydroxyaryl)indazole product. The process demonstrates tolerance for various sensitive functional groups. researchgate.net

An exploration of advanced synthetic methodologies and functionalization strategies for the chemical compound 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one and its analogues reveals a landscape of innovative and efficient chemical processes. These methods focus on improving yield, selectivity, and environmental sustainability.

Historical and Current Trajectories in Indazolone Research

Research into the indazole ring system dates back to its initial characterization by Emil Fischer. hyphadiscovery.com Early work focused on understanding its fundamental synthesis and reactivity. However, in recent decades, the trajectory of indazole and indazolone research has shifted dramatically towards its application in medicinal and materials chemistry. acs.orghyphadiscovery.com

Current research is characterized by two main thrusts: the development of novel and efficient synthetic methodologies and the exploration of indazolone derivatives for new therapeutic applications. Modern organic synthesis has provided numerous routes to indazolones, including Friedel-Crafts cyclization, photochemical preparations, and reductive N-N bond formation strategies. organic-chemistry.orgnih.gov These advanced methods allow chemists to generate a wide diversity of substituted indazolones for biological screening. organic-chemistry.org The focus remains on creating libraries of these compounds to identify inhibitors for specific biological targets, such as various protein kinases, underscoring the enduring importance of the indazolone scaffold in the ongoing search for new medicines. nih.gov

Computational and Theoretical Investigations of 2 2 Hydroxyphenyl 1h Indazol 3 2h One

Quantum Chemical Calculations (Density Functional Theory - DFT, Hartree-Fock - HF, Møller-Plesset Perturbation Theory - MP2)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the Schrödinger equation, offering varying levels of accuracy and computational cost.

Hartree-Fock (HF) is an ab initio method that provides a fundamental approximation of the molecular orbital theory but neglects electron correlation, which can affect accuracy.

Møller-Plesset Perturbation Theory (MP2) improves upon HF by including electron correlation, offering more accurate results, especially for energy calculations, though at a higher computational expense.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. Functionals like B3LYP are popular as they provide a good balance between accuracy (by including some electron correlation) and computational efficiency, making them suitable for studying complex molecules.

These methods are routinely used to investigate the properties of heterocyclic compounds, providing deep insights into their behavior.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.

For 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one, a key structural feature is the single bond connecting the hydroxyphenyl ring to the nitrogen atom of the indazolone core. Rotation around this bond can lead to different spatial arrangements known as conformers. Conformer analysis would involve:

Identifying potential stable conformers, including those stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the indazolone system.

Performing geometry optimization for each potential conformer using methods like DFT with a suitable basis set (e.g., 6-311++G(d,p)).

Calculating the relative energies of the optimized conformers to identify the global minimum energy structure, which is the most stable and likely predominant form of the molecule.

The results of such an analysis would typically be presented in a table comparing the geometric parameters of the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Theoretical) (Note: This table is a template. Specific values are not available from published literature.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-N (Inter-ring) | e.g., 1.45 |

| O-H (Phenolic) | e.g., 0.97 | |

| C=O (Indazolone) | e.g., 1.23 | |

| **Bond Angles (°) ** | C-N-N (Indazolone) | e.g., 110.5 |

| C-C-O (Phenolic) | e.g., 118.0 | |

| Dihedral Angle (°) | C-C-N-N | e.g., 15.0 |

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Charge Distribution and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using colors to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms (carbonyl and hydroxyl) and the nitrogen atoms, highlighting them as potential sites for hydrogen bonding and electrophilic interaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: This table is a template. Specific values are not available from published literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.8 |

| HOMO-LUMO Gap (ΔE) | e.g., 4.7 |

Quantum chemical calculations can predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks observed in experimental infrared (IR) and Raman spectra.

The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be visualized to understand the specific atomic motions responsible for each spectral band. Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement with experimental data.

Computational methods can also be used to predict key thermodynamic properties of a molecule at a given temperature. By combining the results of geometry optimization and vibrational frequency calculations, it is possible to determine:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder.

Gibbs Free Energy (G): A value that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a process.

These calculations are essential for understanding the stability of different conformers or tautomers and for predicting the thermodynamics of chemical reactions involving the molecule.

Theoretical Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. For indazolones, the most common are the 1H- and 2H- tautomers, distinguished by the position of the hydrogen atom on one of the nitrogen atoms in the pyrazole (B372694) ring.

Computational chemistry is an invaluable tool for determining the relative stability of different tautomers. The stability can vary significantly depending on the chemical environment.

Gas Phase: In the gas phase, the relative stability is determined by the intrinsic electronic energies of the tautomers. Calculations on the parent indazole molecule have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by several kcal/mol.

Solution: In a solvent, the stability is influenced by interactions between the solute and solvent molecules. The polarizable continuum model (PCM) is a common computational approach used to simulate the effects of a solvent. The relative energies of the 1H- and 2H-tautomers of this compound would be calculated in different solvents (e.g., water, DMSO) to predict which form predominates in solution. The solvent can stabilize one tautomer over another, particularly through hydrogen bonding or dipole-dipole interactions.

The results of such a study would quantify the energy difference (ΔE or ΔG) between the 2H- and 1H- forms, allowing for a prediction of their equilibrium ratio.

Table 3: Illustrative Relative Energies of Tautomers of 2-(2-Hydroxyphenyl)-indazol-3-one (Theoretical) (Note: This table is a template. Specific values are not available from published literature.)

| Tautomer | Phase | Relative Energy (ΔE, kcal/mol) |

|---|---|---|

| 1H-form | Gas | 0.0 (Reference) |

| 2H-form | Gas | e.g., +4.1 |

| 1H-form | Water (PCM) | 0.0 (Reference) |

| 2H-form | Water (PCM) | e.g., +2.5 |

Molecular Docking and In Silico Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, providing critical information for drug design.

Molecular docking studies on various indazole derivatives have revealed their potential to bind to a range of significant biological targets, particularly protein kinases and enzymes involved in inflammation and cancer. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction, with lower (more negative) values indicating stronger binding.

Indazole derivatives have been computationally evaluated against several key proteins. For instance, studies on arylsulfonyl indazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, have calculated total interaction energies to predict binding strength. nih.gov Similarly, docking simulations of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis, have been used to predict their inhibitory potential. nih.gov Other targets for which binding affinities of indazole analogs have been predicted include Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation, and the Discoidin Domain Receptor 1 (DDR1), which is implicated in renal cancer. nih.govrsc.org

The predicted binding affinities for several indazole derivatives against various protein targets are summarized below.

| Indazole Derivative Class | Biological Target | Predicted Binding Affinity / Energy (kcal/mol) |

|---|---|---|

| Arylsulfonyl Indazoles | VEGFR2 Kinase | -36.5 to -66.5 |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 (Polo-like kinase 4) | Data derived from IC50 values (e.g., 0.1 nM) suggesting strong binding |

| Substituted 4,5-dihydro-2H-indazoles | COX-2 (Cyclooxygenase-2) | Not specified in kcal/mol, but showed moderate to powerful selective inhibition |

| 1-trityl-5-azaindazole derivatives | PBR (Peripheral Benzodiazepine Receptor) | -257.9 to -286.3 |

| 1-trityl-5-azaindazole derivatives | MDM2-p53 | Up to -359.2 |

| Novel amide cross-coupled indazoles | DDR1 (PDB: 6FEW) | -8.0 to -9.1 |

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of how a ligand fits into a protein's active site. This analysis reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, which are fundamental to molecular recognition and binding stability.

For indazole-based compounds, the indazole core frequently plays a crucial role in anchoring the ligand within the active site by forming key hydrogen bonds with the protein's backbone or specific amino acid residues. nih.gov For example, in the docking of inhibitors into the PLK4 kinase, the indazole nucleus consistently forms important hydrogen bonds with the hinge region residues Glu-90 and Cys-92. nih.gov

Similarly, studies on VEGFR2 inhibitors have shown that indazole derivatives can be stabilized in the kinase cavity through hydrogen bonds and other interactions with amino acids like Ala866, Lys868, Glu885, and Cys919. nih.gov Hydrophobic interactions also contribute significantly to binding. In the case of DDR1 inhibitors, indazole derivatives form alkyl and π-alkyl interactions with residues such as LYS655, ILE675, LEU679, and MET699. rsc.org

A summary of key ligand-protein interactions for indazole derivatives with various targets is provided below.

| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| PLK4 (Polo-like kinase 4) | Glu-90, Cys-92, Phe-23 | Hydrogen Bonding, π-π Stacking |

| VEGFR2 Kinase | Ala866, Lys868, Glu885, Thr916, Cys919 | Hydrogen Bonding, π–π stacking, π–cation |

| DDR1 Kinase | ASP784, LYS655, ILE675, LEU679, MET699 | Hydrogen Bonding, Alkyl/π-Alkyl Interactions |

| PBR (Peripheral Benzodiazepine Receptor) | LEU43, GLN109, ILE141, LYS140, PHE23 | Hydrogen Bonding, Hydrophobic Interactions |

| MDM2-p53 | GLN72, HIS73 | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

QSAR and ADMET modeling are computational approaches that correlate the chemical structure of compounds with their biological activity and pharmacokinetic properties, respectively. These models are vital for optimizing lead compounds and filtering out candidates likely to fail in later stages of drug development.

QSAR models are mathematical equations that relate variations in the physicochemical properties of a group of molecules to their biological activities. By analyzing a series of related compounds, such as indazole derivatives, QSAR studies can identify the key structural features (descriptors) that govern their potency. researchgate.net

Both 2D and 3D-QSAR studies have been successfully applied to indazole derivatives to understand their anticancer and anti-inflammatory activities. researchgate.netnih.gov For instance, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the selected molecular descriptors and the inhibitory activity. researchgate.net 3D-QSAR models, which consider the three-dimensional structure of the molecules, generate contour maps that visualize regions where steric bulk or electrostatic charge modifications would likely enhance or diminish activity. nih.gov These models provide a structural framework that guides the rational design of new, more potent inhibitors. nih.gov

The viability of a potential drug candidate depends not only on its biological activity but also on its feasibility of synthesis. Computational assessment of synthetic accessibility provides a score that estimates how difficult a molecule is to synthesize in a laboratory. tsijournals.com

This estimation is typically based on the molecule's complexity and a comparison of its structural fragments to those found in large databases of known, readily available chemicals. researchgate.net The synthetic accessibility score (SAscore) is often scaled from 1 (very easy to make) to 10 (very difficult to make). researchgate.net This score helps chemists prioritize compounds that can be synthesized efficiently. tsijournals.com While specific SAscores for this compound are not publicly documented, the indazole scaffold itself is a common motif in medicinal chemistry. nih.gov The successful and often high-yield synthesis of a vast array of complex indazole derivatives reported in the scientific literature suggests that the core structure is synthetically tractable and accessible for further chemical modifications. nih.govjocpr.com

In silico ADMET prediction tools are also used to evaluate the drug-like properties of compounds. Studies on indazole-pyrimidine hybrids and other derivatives have shown that these compounds often exhibit favorable ADMET profiles, including good solubility, low predicted toxicity, and compliance with Lipinski's and Veber's rules for oral bioavailability. nih.govresearchgate.net

| ADMET Property | In Silico Prediction Finding for Indazole Derivatives |

|---|---|

| Drug-Likeliness (Lipinski's Rule) | Many synthesized derivatives meet the criteria, suggesting good absorption profiles. nih.gov |

| Solubility | Predicted to have good solubility. nih.gov |

| Toxicity | Predicted to have low toxicity profiles. nih.govresearchgate.net |

| Bioactivity Score | Computational tools predict bioactivity scores for targets like GPCRs, ion channels, and kinases. researchgate.net |

| BBB Permeability | Some series exhibit favorable properties for high Blood-Brain Barrier permeability. |

Biological and Pharmacological Research into 2 2 Hydroxyphenyl 1h Indazol 3 2h One and Its Derivatives

In Vitro Assessment of Biological Activities

Antiproliferative and Antitumor Activities in Human Cancer Cell Lines

Derivatives of the indazole scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. These compounds have been investigated for their ability to inhibit the growth of tumors in cell lines derived from lung, colon, breast, and other cancers. nih.govresearchgate.net

One study highlighted a series of 1H-indazole-3-amine derivatives that were evaluated for their inhibitory effects on several human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov Among the synthesized compounds, one derivative, identified as 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293). nih.gov

Another series of 3-amino-N-phenyl-1H-indazole-1-carboxamides was tested against a panel of 60 human cancer cell lines. nih.gov Two compounds from this series demonstrated potent activity, inhibiting the growth of many cancer cell lines at concentrations below 1 microM and as low as 0.0153 microM in SR leukemia cells. nih.gov These compounds were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov

Furthermore, novel 3-(pyrrolopyridin-2-yl)indazole derivatives have been synthesized and evaluated for their anti-proliferative effects on five human cancer cell lines, including HCT116. nih.gov One particular compound from this series was identified as a highly potent inhibitor against HL60 and HCT116 cell lines, with IC50 values of 8.3 nM and 1.3 nM, respectively. nih.gov The activity of indazole derivatives has also been noted in multiple myeloma (MM) cells, including those resistant to proteasome inhibitors. mdpi.com

| Compound Series | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | Compound 6o exhibited an IC50 value of 5.15 µM. | nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR (Leukemia) | Inhibited cell growth at concentrations as low as 0.0153 µM. | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HCT116 (Colon) | Compound 93 showed an IC50 value of 1.3 nM. | nih.gov |

| Ancistrocladinium A | MM1.S (Multiple Myeloma) | Demonstrated potent apoptosis-inducing effects. | mdpi.com |

Anti-inflammatory Properties

Indazole derivatives have been recognized for their potential as anti-inflammatory agents. nih.govnih.govkoreascience.kr The mechanism of action often involves the inhibition of key enzymes and signaling pathways associated with inflammation. nih.govnih.gov

A study investigating the anti-inflammatory activity of various indazole derivatives found that they significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govresearchgate.net The anti-inflammatory effect of these compounds is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.govnih.govresearchgate.net

In another study, a series of N2-substituted 1,2-dihydro-3H-indazol-3-ones and their derivatives were synthesized and evaluated for their anti-inflammatory activity. koreascience.kr The pharmacological data revealed that most of the tested compounds exhibited significant and long-lasting anti-inflammatory effects. koreascience.kr Notably, one compound was found to be superior to the reference drug, diclofenac. koreascience.kr More recently, a highly efficient synthetic method was developed to produce N(2)-arylindazol-3(2H)-ones, which also demonstrated significant anti-inflammatory effects with low cell toxicity. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)

The indazole scaffold is also a key feature in compounds with antimicrobial properties. nih.gov Derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents.

A series of new indazolone derivatives were synthesized and screened for their antibacterial activity against Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as their antifungal activity against Aspergillus niger. ijprs.com The results indicated that all the synthesized compounds showed good to moderate antimicrobial activity. ijprs.com

In a different study, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Research has also shown that certain indazole derivatives exhibit antibacterial activity against strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains. nih.gov

| Compound Series | Microorganism | Activity | Reference |

|---|---|---|---|

| Indazolone derivatives | S. epidermidis, S. aureus, E. coli, P. aeruginosa, A. niger | Good to moderate antimicrobial activity. | ijprs.com |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant against these bacterial and fungal strains. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Inhibited in vitro growth. | mdpi.com |

| Indazole derivatives | E. faecalis, S. aureus, S. epidermidis (including MDR strains) | MIC values ranging from 64 to 128 µg/mL against staphylococcal species. | nih.gov |

Antiprotozoal Activity

Recent research has highlighted the potential of indazole derivatives as effective antiprotozoal agents. nih.govresearchgate.net These compounds have been evaluated against several protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov

A study focused on 2H-indazole derivatives revealed their antiprotozoal activity, with many of the synthesized compounds being more potent than the reference drug, metronidazole (B1676534). mdpi.com For instance, one particular compound was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Another investigation into 2-phenyl-2H-indazole derivatives also demonstrated significant antiprotozoal activity. nih.govresearchgate.net The results indicated that substitutions on the 2-phenyl ring, particularly with electron-withdrawing groups, favored the antiprotozoal activity against the three tested protozoa. researchgate.net

Furthermore, indazole N-oxide derivatives have been synthesized and studied for their antichagasic and leishmanicidal properties. uchile.cl One derivative, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide, exhibited interesting activity against Trypanosoma cruzi, while another, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, showed both trypanocidal and leishmanicidal activity. uchile.cl

Mechanistic Studies of Biological Action at the Molecular Level

Enzyme Inhibition Assays

The biological activities of indazole derivatives are often attributed to their ability to inhibit specific enzymes involved in various cellular processes. Enzyme inhibition assays have been crucial in elucidating the molecular mechanisms of these compounds.

Kinases (e.g., PLK4, Pim, FGFR, IDO1, PDK1, Haspin):

Indazole-based compounds have been identified as potent inhibitors of several kinases, which are key regulators of cell signaling and are often dysregulated in cancer.

Polo-like kinase 4 (PLK4): Novel inhibitors of PLK4, a mitotic kinase and a potential cancer target, have been developed based on an indazole scaffold. nih.govresearchgate.net These inhibitors, such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, have shown nanomolar potency. researchgate.net

Pim kinases: A series of 1H-indazole derivatives have been synthesized as potential inhibitors of pan-Pim kinases. nih.gov One compound demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Fibroblast growth factor receptors (FGFRs): 1H-indazole-based derivatives have been discovered as inhibitors of FGFR kinases. nih.gov A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): A novel series of 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions have been synthesized and shown to have remarkable IDO1 inhibitory activities, with one compound exhibiting an IC50 value of 5.3 µM. nih.gov

Other Enzymes (e.g., COX-2, Phosphodiesterases, Gluconate 2-dehydrogenase):

Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of many indazole derivatives are linked to their ability to inhibit COX-2. nih.govnih.gov In vitro and in silico studies have shown that certain 2,3-diphenyl-2H-indazole derivatives display inhibitory activity against human COX-2. mdpi.com The inhibition of COX-2 by these compounds may contribute to their therapeutic effects in inflammatory conditions. nih.govnih.govresearchgate.net

Phosphodiesterases (PDEs): While direct inhibition of phosphodiesterases by 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one is not extensively detailed in the provided context, the interplay between COX-2 and PDE4 inhibition has been noted in the broader context of anti-inflammatory mechanisms. nih.gov

Myeloperoxidase (MPO): A library of 2H-indazoles and 1H-indazolones were synthesized and evaluated as potential inhibitors of myeloperoxidase, an enzyme involved in inflammatory tissue damage. nih.gov Fourteen of these compounds were found to be potent inhibitors with IC50 values of less than 1 µM. nih.gov

Receptor Modulation and Binding Studies

Derivatives of the 1H-indazole core are well-documented as potent modulators of various protein kinases and other receptors, which are often implicated in cancer and other diseases. nih.govrsc.org These compounds can act as agonists or antagonists, and their binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Extensive research has identified indazole derivatives as formidable inhibitors of several receptor tyrosine kinases. For instance, certain derivatives show potent activity against Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), all of which are crucial in tumor angiogenesis and cell proliferation. nih.gov One study highlighted a fluorinated indazole derivative with remarkable potency against EGFR and its mutants, with IC50 values in the sub-nanomolar to single-digit nanomolar range. nih.gov Beyond kinases, the indazole scaffold has been optimized to target other receptor types. A high-throughput screening campaign identified a 5-(2-chlorophenyl)-indazole compound as an antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for inflammatory pain, with an initial IC50 of 1.23 μM. nih.gov Further optimization of this series led to compounds with significantly improved potency. nih.gov

Table 1: Receptor Binding/Inhibition by Various Indazole Derivatives

| Compound Class | Target Receptor | Activity | Potency (IC50/EC50) |

| 1H-Indazole Derivatives | EGFR (L858R/T790M mutant) | Inhibition | 1.1–8.1 nM |

| Fluorinated 1H-Indazole | EGFR (wild type & mutants) | Inhibition | Sub-nanomolar to 4.3 nM |

| 5-(2-chlorophenyl)-indazole | TRPA1 | Antagonism | 1.23 µM |

| Optimized Phenyl-indazole | TRPA1 | Antagonism | 0.015 µM |

| Indazole-pyrimidine derivatives | VEGFR-2 | Inhibition | Varies (potency affected by substituents) |

Investigation of Intracellular Signaling Pathway Perturbations

The therapeutic effects of indazole derivatives often stem from their ability to interfere with critical intracellular signaling pathways that regulate cell fate. By inhibiting key kinases, these compounds can halt the propagation of signals that drive cell proliferation, survival, and migration.

One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR signaling cascade. researchgate.net A series of 3-amino-1H-indazole derivatives were synthesized and found to exhibit potent antiproliferative activity by targeting this pathway. researchgate.net A lead compound, W24, was shown to induce G2/M cell cycle arrest and apoptosis in human gastric cancer cells. researchgate.net Mechanistic studies revealed that W24's effects were mediated through the regulation of key cell cycle and apoptosis proteins such as Cyclin B1, BAD, and Bcl-xL. researchgate.net Furthermore, it inhibited cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. researchgate.net

Another critical signaling route is the extracellular signal-regulated kinase (ERK) pathway, part of the broader mitogen-activated protein kinase (MAPK) cascade, which is central to cell growth and division. Indazole amide derivatives have been specifically designed and evaluated as inhibitors of ERK1/2. mdpi.com The indazole core serves as an effective pharmacophore for designing specific serine/threonine kinase inhibitors that can disrupt this signaling cascade, thereby providing a mechanism for their anticancer effects. nih.govmdpi.com

Biochemical Effects (e.g., Inhibition of Parasitic Respiration, cGMP Metabolism)

The biological activities of indazole derivatives extend beyond kinase inhibition and include significant biochemical effects, such as antiparasitic action and modulation of cyclic guanosine (B1672433) monophosphate (cGMP) metabolism.

Research has demonstrated the potent activity of indazole derivatives against various protozoan parasites, including Leishmania and Trypanosoma cruzi. nih.govmdpi.comnih.gov A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with several compounds showing IC50 values below 1 µM against the promastigote stage. mdpi.com One of the most promising compounds, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was as active as the control drug Amphotericin B against the clinically relevant intracellular amastigote stage, with an IC50 of 0.46 µM. mdpi.com Similarly, 5-nitro-2-picolyl-indazolin-3-one displayed potent activity against T. cruzi, with an IC50 of 5.4 µM against the trypomastigote form. nih.gov The mechanism of action for these nitroindazole derivatives is believed to involve the induction of oxidative stress. The nitro group can be activated by parasitic nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) that damage parasitic cells. nih.gov Furthermore, molecular docking studies suggest that some indazole derivatives may inhibit key parasitic enzymes like trypanothione (B104310) reductase (TryR), disrupting the parasite's ability to manage oxidative stress. eurekaselect.com

In a different biochemical context, indazole derivatives have been noted for their ability to influence cGMP levels. benthamdirect.comingentaconnect.com Studies have shown that certain derivatives possess vasorelaxant and anti-platelet aggregatory properties, which are associated with the release of nitric oxide (NO) and a subsequent increase in intracellular cGMP concentrations. benthamdirect.comingentaconnect.com This modulation of cGMP metabolism highlights a distinct biochemical effect of the indazole scaffold, separate from its well-known kinase inhibitory functions.

Table 2: Antiparasitic Activity of Nitroindazole Derivatives

| Compound Class | Parasite Species | Parasite Stage | Potency (IC50) |

| 2-benzyl-5-nitroindazolin-3-ones | Leishmania amazonensis | Promastigote | <1 µM (for 8 compounds) |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis | Amastigote | 0.46 µM |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi | Epimastigote | 1.1 µM |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi | Trypomastigote | 5.4 µM |

| 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6) | Leishmania amazonensis | Amastigote | 0.43 µM |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Promastigote | Moderate to Strong Activity |

Role of the Hydroxyphenyl Group in Biological Recognition and Activity

The substitution pattern on the core indazole ring is critical for determining biological activity and target specificity. The hydroxyphenyl group, in particular, has been identified as a key pharmacophoric element in many biologically active heterocyclic compounds. Its presence can significantly influence molecular recognition by target proteins.

The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. In the context of a receptor's binding pocket, this group can form crucial hydrogen bonds with amino acid residues (such as aspartate, glutamate, or serine), anchoring the molecule in a specific orientation and enhancing its binding affinity. This interaction is a common feature in the binding of kinase inhibitors, where the hydroxyphenyl moiety can interact with the hinge region of the ATP-binding pocket.

Structure Activity Relationship Sar and Rational Design of 2 2 Hydroxyphenyl 1h Indazol 3 2h One Derivatives

Systematic Variation of the 2-(2-Hydroxyphenyl) Moiety and its Impact on Biological Profiles

The 2-(2-hydroxyphenyl) substituent is a critical component of the molecule, and alterations to this moiety have been shown to significantly influence the biological activity of the resulting derivatives.

The position of the hydroxyl group on the phenyl ring is a key determinant of the molecule's biological activity. Studies on related heterocyclic compounds have demonstrated that the presence and location of a phenolic hydroxyl group can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. For instance, in a study of penicillin derivatives, the introduction of a hydroxyl group to the phenyl moiety increased the hydrophilicity of the molecule. This modification led to higher and more persistent serum concentrations and increased urinary excretion. nih.gov Similarly, for coumarin (B35378) derivatives, phenolic hydroxyl groups were found to have a beneficial effect on their antioxidant and antiproliferative activities. pjmhsonline.com In the context of 2-(2-hydroxyphenyl)benzimidazoles, a related class of compounds, the hydroxyl group is crucial for their antibacterial activity. nih.gov While direct studies on the positional isomers of the hydroxyl group in 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one are not extensively detailed in the provided results, the established importance of this functional group in similar scaffolds suggests that its placement at the ortho position is likely critical for forming key interactions, such as intramolecular hydrogen bonds or specific binding with biological targets. Research on fullerenols has also shown that the antioxidant performance is closely related to the number and position of hydroxyl groups. researchgate.net

The introduction of various substituents onto the 2-phenyl ring of 2-phenyl-2H-indazole derivatives has been shown to significantly impact their biological activity. A study on a series of these compounds revealed that electron-withdrawing groups on the 2-phenyl ring favor antiprotozoal activity. mdpi.com For example, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substituents at the 2-position of the phenyl ring exhibited potent activity. mdpi.com

In a series of 2-(2-hydroxyphenyl)benzimidazoles, various substitutions on the phenyl ring were explored to evaluate their antibacterial activity against bacteria associated with periodontal diseases. nih.gov This highlights the importance of the substitution pattern on this ring for modulating biological responses. The electronic and steric properties of these substituents can influence the molecule's ability to interact with its target, as well as affect its solubility and metabolic stability.

Table 1: Effect of Substituents on the 2-Phenyl Ring on Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Substituent at 2-Phenyl Ring | Biological Activity (IC50 < 0.050 µM) |

| Methoxycarbonyl | Potent |

| 4-Chlorophenyl | Potent |

| 2-(Trifluoromethyl)phenyl | Potent |

Exploration of Substitutions on the Indazolone Core for Optimized Activity

Modifications to the indazolone core itself have been a fruitful area of investigation for optimizing the biological activity of this class of compounds.

The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being thermodynamically more stable. nih.gov The site of substitution on the indazole nitrogen atoms (N1 or N2) can have a profound effect on the biological properties of the resulting derivatives. For instance, in a series of N-alkylated indazole-5-carboxamide derivatives, the binding interactions with the target enzyme were established through the N1 or N2 nitrogen of the indazole moiety. nih.gov Alkylation of 5-cyano indazoles can lead to a mixture of N1 and N2 regioisomers, each potentially having distinct biological profiles. researchgate.net The differential effects of N1 versus N2 substitution are critical for determining both the potency and selectivity of the compounds. While specific SAR data for N1 vs. N2 substitution on this compound is limited in the search results, the general principles of indazole chemistry suggest this would be a key area for optimization.

The introduction of functional groups at other positions of the indazolone core, particularly at the C3 position, has been explored to enhance biological activity. Palladium-catalyzed C-H functionalization has been utilized to introduce various groups at the C3-position of 2H-indazoles, leading to the synthesis of diverse heterocyclic structures. researchgate.net In a study of 3-substituted 1H-indazoles, it was found that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in their inhibitory activities. nih.gov Furthermore, the development of indazole-3-carboxamides as potent CRAC channel blockers highlights the importance of the regiochemistry of substituents at the C3 position. The 3-carboxamide isomer was found to be active, while its reverse amide isomer was inactive, underscoring the critical nature of the specific substitution pattern at this position for biological function. nih.gov

Strategies for Enhancing Selectivity and Potency

Several rational design strategies have been employed to enhance the selectivity and potency of indazole-based compounds. These strategies often involve a combination of structural modifications guided by an understanding of the target's binding site and the compound's SAR.

One common approach is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. For example, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a benzimidazole (B57391) scaffold was introduced as a bioisostere for a quinazoline (B50416) core. nih.govbohrium.com

Fragment-based lead discovery (FBLD) combined with virtual screening has also been utilized to identify and optimize indazole-based inhibitors. nih.gov This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and selective inhibitors.

Furthermore, systematic optimization of various parts of the molecule is a key strategy. For instance, in the development of pan-Pim kinase inhibitors, novel 1H-indazole derivatives were synthesized based on the systematic optimization of both the piperidine (B6355638) and 2,6-difluorophenyl moieties of a lead compound. nih.gov Similarly, structure-guided and knowledge-based design has been used to synthesize 1H-indazole amide derivatives with improved enzymatic and cellular activity. nih.gov

Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds. It begins with the screening of low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. Once a promising fragment is identified, it serves as a starting point for chemical elaboration to develop a more potent, high-affinity lead compound through a process known as lead optimization.

The indazole core is a well-established "hinge-binder" in many kinase inhibitors, making it a valuable fragment for FBDD campaigns targeting this large family of enzymes. nih.govtandfonline.com For instance, in the development of inhibitors for targets like phosphoinositide-dependent kinase-1 (PDK1) and FMS-like tyrosine kinase 3 (FLT3), fragment-based strategies have been pivotal. nih.govtandfonline.com Researchers identified that the indazole moiety could effectively interact with the ATP-binding pocket of these kinases. tandfonline.comnih.gov

The process typically involves identifying an initial indazole fragment hit, often through high-throughput screening or computational methods. This initial fragment might be the basic 1H-indazole ring system itself or a simple substituted version. The lead optimization phase then commences, guided by structure-activity relationships (SAR) and often aided by co-crystal structures of the fragment bound to the target protein. This optimization can proceed through several strategies:

Fragment Growing: This involves adding functional groups to the fragment core to occupy adjacent pockets in the binding site, thereby increasing binding affinity. For a this compound scaffold, this could involve modifying the 2-hydroxyphenyl ring with substituents that can form additional hydrogen bonds or van der Waals interactions.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule.

Scaffold Hopping and Optimization: The core scaffold itself can be modified while retaining key binding interactions. Systematic optimization of substituents on the indazole or phenyl rings can enhance potency, selectivity, and pharmacokinetic properties.

A hypothetical lead optimization pathway starting from a simplified indazole fragment is illustrated in the table below, showing how incremental modifications can lead to significant improvements in inhibitory activity, based on findings from related indazole series. nih.gov

| Compound | Core Scaffold | Substituent (R) | Modification Strategy | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| Fragment Hit | 1H-Indazole | - | Initial Screening Hit | >100 µM |

| Intermediate 1 | 1H-Indazole | Introduction of a phenyl group | Fragment Growing | 15 µM |

| Intermediate 2 | 1H-Indazole | Addition of a hydroxyl group to the phenyl ring | SAR-guided optimization for H-bonding | 1.5 µM |

| Lead Compound | 1H-Indazol-3(2H)-one | 2-(2-Hydroxyphenyl) | Scaffold modification and optimization | 90 nM |

This iterative process of design, synthesis, and testing is central to lead optimization, aiming to balance potency with other crucial drug-like properties such as solubility, metabolic stability, and cell permeability.

Bioisosteric Modifications

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov The application of bioisosteres is a key tactic in overcoming challenges encountered during drug development. nih.gov For the this compound scaffold, several bioisosteric modifications could be envisioned to fine-tune its properties.

Modifications of the 2-Hydroxyphenyl Group:

The phenolic hydroxyl group is a critical feature, often acting as a hydrogen bond donor or acceptor. However, phenols can be susceptible to rapid metabolism, such as glucuronidation, which can lead to poor pharmacokinetic profiles. Replacing the phenol (B47542) with a suitable bioisostere can mitigate this issue while preserving the essential binding interactions.

In the context of developing GluN2B-selective NMDA receptor antagonists, an indazole moiety itself was successfully used as a bioisosteric replacement for a phenol group. This modification retained high affinity and activity while preventing the metabolic conjugation that plagued the parent phenolic compounds.

Modifications of the Indazole Core:

The indazole ring system can also be replaced with other bicyclic heteroaromatic systems to explore new chemical space and improve drug-like properties. In the rational design of FLT3 inhibitors, a benzimidazole scaffold was introduced as a bioisostere for a quinazoline core, demonstrating that chemically and biologically similar properties could be maintained at the target's binding site. tandfonline.comnih.gov This type of "scaffold hopping" can lead to novel intellectual property and improved pharmacological profiles.

The table below outlines potential bioisosteric replacements for key functionalities within the this compound structure.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenol (-OH) | Carboxylic Acid, Tetrazole, Hydroxamic Acid | Mimic hydrogen bonding properties, potentially improve solubility. |

| Phenol (-OH) | Aminopyridine, Indazole, Hydroxyquinoline | Maintain hydrogen bonding capacity while improving metabolic stability. |

| Benzene (B151609) Ring | Pyridine, Thiophene, Pyrazole (B372694) | Alter electronic properties, solubility, and potential for new vector growth. |

| Indazolone Core | Benzimidazolone, Benzoxazolone, Quinolinone | Scaffold hopping to improve properties or explore new binding modes. |

| Lactam (in Indazolone) | Thiolactam, Amidine | Modify hydrogen bonding pattern and electronic character. |

By systematically applying these rational design principles, derivatives of this compound can be methodically optimized to yield potent and selective compounds with favorable pharmacological profiles suitable for further preclinical and clinical development.

Exploration of Advanced Material Science Applications of Indazolone Derivatives

Incorporation of Indazolone Moieties into Functional Polymeric Materials

The integration of indazolone units into polymer backbones or as pendant groups is a strategic approach to designing materials with specialized properties. The rigid, heterocyclic nature of the indazolone structure can significantly influence the macroscopic properties of the resulting polymers.

Influence on Thermal Stability and Solubility Characteristics

The introduction of robust heterocyclic moieties like indazolone into polymer chains is a well-regarded strategy for enhancing thermal stability. The inherent rigidity of the indazolone ring structure contributes to a higher glass transition temperature (Tg) and improved thermal degradation resistance in the resulting polymers. This is because the rigid structure restricts the segmental motion of the polymer chains, requiring more thermal energy to induce transitions from a glassy to a rubbery state or to initiate decomposition.

The solubility of polymers is a critical factor for their processability and application. kinampark.com Generally, the introduction of rigid aromatic structures like indazolone can decrease solubility in common organic solvents due to strong intermolecular interactions and chain stiffness. However, solubility can be precisely controlled by modifying the indazolone structure, for example, by attaching flexible alkyl or ether side chains to the main polymer backbone. researchgate.net This approach disrupts polymer chain packing, allowing solvent molecules to penetrate and dissolve the material. kinampark.com Polymers with good solubility in polar aprotic solvents like DMSO, DMF, and NMP are often sought for solution-based processing techniques. researchgate.netresearchgate.net

Table 1: General Influence of Heterocyclic Moieties on Polymer Properties

| Property | Influence of Indazolone-like Moieties | Rationale |

| Thermal Stability | Increased | Restriction of polymer chain motion; high bond energy of the heterocyclic ring. nih.gov |

| Glass Transition (Tg) | Increased | Reduced segmental mobility due to the rigid structure. |

| Solubility | Generally Decreased | Strong intermolecular forces and chain rigidity; can be tailored with side-chain engineering. researchgate.net |

Conferring Optoelectronic Properties (e.g., Photorefractive, Photoconductivity)

Indazolone derivatives, with their conjugated π-electron systems, are prime candidates for creating polymers with unique optoelectronic properties. These properties are fundamental to applications in photonics and electronics, such as in organic light-emitting diodes (OLEDs), solar cells, and data storage. nih.gov

Photorefractive Properties: The photorefractive effect is a reversible change in the refractive index of a material induced by light. This phenomenon requires both photoconductivity and an electro-optic response. Polymers containing azo dyes, which are structurally related to some indazolone derivatives, have been investigated for their photorefractive capabilities, where light-induced isomerization of the azo group can lead to a reorientation of chromophores and a change in the material's refractive index. researchgate.net Incorporating indazolone moieties with large dipole moments could lead to new photorefractive polymers suitable for holographic data storage and optical processing.

Photoconductivity: Photoconductivity is the increase in electrical conductivity of a material when exposed to light. nih.gov For a polymer to be photoconductive, it must be able to absorb photons to generate charge carriers (electrons and holes) and facilitate the transport of these carriers through the material. ephys.kz The incorporation of electron-rich indazolone units can enhance charge generation and transport properties. Studies on carbazole-containing polymers, which are well-known for their photoconductive properties, show that sensitization with electron acceptors can significantly improve performance. researchgate.net A similar strategy could be applied to indazolone-based polymers. The efficiency of these materials depends on factors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govntu.edu.sg

Table 2: Key Parameters for Optoelectronic Polymer Performance

| Property | Description | Relevance to Indazolone Polymers |

| HOMO/LUMO Levels | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Determines the energy gap, influencing light absorption and charge transfer capabilities. nih.govntu.edu.sg |

| Charge Carrier Mobility | The ease with which electrons and holes move through the material. | Crucial for the efficiency of photoconductive and photovoltaic devices. ephys.kz |

| Quantum Yield | The efficiency of a photophysical process (e.g., fluorescence, charge generation). | High quantum yields are desirable for bright OLEDs and efficient sensors. researchgate.net |

Development of Indazolone-Based Fluorescent Probes and Sensors

Indazolone derivatives possess favorable photophysical properties, such as fluorescence, which make them excellent candidates for the development of chemical sensors. nih.gov These sensors can detect specific analytes, such as metal ions or changes in pH, with high sensitivity and selectivity.

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the indazolone probe restricts intramolecular rotation or alters electronic transitions, leading to a significant increase in fluorescence intensity. researchgate.net Conversely, a "turn-off" mechanism can occur if the analyte quenches the fluorescence upon binding. rsc.org

For example, fluorescent probes based on benzo[d]imidazo[2,1-b]thiazole have been developed for the selective detection of Zn²⁺ ions. researchgate.net The interaction between the probe and the zinc ion results in a 1:1 complex, causing a noticeable enhancement in fluorescence. researchgate.net Similarly, bis[2-(2′-hydroxyphenyl)benzazole] derivatives have been engineered as turn-on fluorescent probes for monitoring alkaline pH levels, exhibiting strong fluorescence and color changes in basic environments. mdpi.com The design of indazolone-based probes would follow similar principles, modifying the core structure to include specific binding sites for target analytes. The high potential of indazolone structures as core components for developing new medicinal agents also highlights their versatility in molecular recognition. nih.gov

Table 3: Examples of Sensing Mechanisms in Heterocyclic Fluorescent Probes

| Sensing Mechanism | Description | Example Application |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding enhances the fluorescence intensity of the probe. researchgate.net | Detection of metal ions like Zn²⁺. researchgate.net |

| Fluorescence Quenching ("Turn-Off") | Analyte binding decreases or eliminates the fluorescence of the probe. rsc.org | Detection of heavy metal ions like Hg²⁺. rsc.org |

| Intramolecular Charge Transfer (ICT) | Analyte interaction modulates the charge distribution within the probe molecule, shifting the emission wavelength. | Ratiometric sensing of polarity or specific ions. |

| pH-Dependent Protonation/Deprotonation | Changes in pH alter the electronic structure of the probe, leading to changes in fluorescence. mdpi.com | Monitoring alkaline or acidic environments. mdpi.com |

Future Research Directions and Unanswered Questions for 2 2 Hydroxyphenyl 1h Indazol 3 2h One

Advancements in Asymmetric Synthesis and Chiral Control of Indazolone Derivatives

The development of stereochemically pure indazolone derivatives is a critical area for future research, as the chirality of a molecule can significantly influence its pharmacological properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit undesirable side effects. Therefore, precise control over the three-dimensional arrangement of atoms is paramount.

Future advancements in the asymmetric synthesis of 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one and its analogues will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a powerful approach to induce enantioselectivity. Research will likely explore novel catalytic systems that can efficiently control the formation of stereocenters in the indazolone scaffold.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources can provide a straightforward route to enantiomerically pure products. Future work may involve identifying suitable chiral precursors that can be efficiently converted to the desired indazolone derivatives.

Enzymatic Resolutions: Biocatalysis using enzymes that can selectively react with one enantiomer of a racemic mixture offers a green and highly specific method for obtaining chiral compounds. The identification and engineering of enzymes capable of resolving indazolone racemates will be a valuable research avenue.

A significant challenge in this area is the development of synthetic methods that are not only highly enantioselective but also scalable and economically viable for potential pharmaceutical applications.

Deeper Mechanistic Insights into Biological Targets and Pathways

While the indazole scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, the specific biological targets and mechanisms of action for this compound remain largely uncharacterized. nih.gov Future research will need to delve into its molecular interactions to unlock its therapeutic potential.

Key areas of investigation will include:

Target Identification: High-throughput screening against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, will be crucial to identify the primary cellular partners of this compound. The indazole core is a known hinge-binding motif for many kinases, suggesting that these enzymes could be a primary target class. nih.govnih.govnih.gov

Pathway Analysis: Once a primary target is identified, subsequent studies will need to elucidate the downstream signaling pathways that are modulated by the compound's binding. This will involve a combination of in vitro cellular assays and in vivo animal models.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the precise binding mode and the key molecular interactions driving its activity.

Understanding the intricate details of its biological mechanism is a prerequisite for its rational development as a therapeutic agent.

Expanding the Scope of Material Science Applications and Novel Functional Materials

The potential of this compound extends beyond the realm of medicine into the field of material science. Its rigid, planar structure and potential for intermolecular hydrogen bonding through the hydroxyl group and the indazolone core make it an intriguing building block for novel functional materials. However, this area remains significantly underexplored.

Future research could focus on:

Organic Electronics: The conjugated π-system of the indazolone core suggests potential applications in organic electronics. researchgate.netmdpi.com Investigations into its charge transport properties could lead to its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The hydroxyphenyl substituent could be modified to tune the electronic properties and influence molecular packing in the solid state.

Fluorescent Probes and Sensors: The photophysical properties of indazolone derivatives are an area ripe for exploration. mdpi.com The presence of the hydroxyphenyl group could lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which could be harnessed for the development of fluorescent sensors for specific analytes or environmental conditions.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds opens up possibilities in the design of self-assembling supramolecular structures with defined architectures and functions. These could include gels, liquid crystals, or porous materials with applications in catalysis or separation science.

A systematic investigation into the synthesis of derivatives with tailored electronic and photophysical properties will be crucial to unlocking the potential of this compound in material science.

Development of Structure-Guided Design Principles for Enhanced Selectivity and Multi-Target Activity

The design of drugs with high selectivity for their intended target is a central goal in medicinal chemistry to minimize off-target effects. Conversely, in complex diseases like cancer, a multi-target approach, where a single drug modulates several key pathways, can be more effective. The this compound scaffold offers a versatile platform for both strategies.

Future research in this area will leverage a combination of experimental and computational approaches:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues will be essential to identify the key structural features responsible for potency and selectivity. nih.govmdpi.comnih.gov This will involve exploring a range of substituents on both the phenyl and indazolone rings.

Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations will play a crucial role in predicting the binding modes of indazolone derivatives to their targets and in rationalizing observed SAR data. nih.govresearchgate.netmdpi.com These computational models can guide the design of new compounds with improved properties.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together or growing them to create more potent and selective ligands. The indazolone core itself can be considered a valuable fragment for initiating such a discovery process.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Hydroxyphenyl)-1H-indazol-3(2H)-one, and how can intermediates be stabilized during synthesis?

- The compound can be synthesized via bis-heterocyclization of precursors like 2-(2-nitrobenzylamino)ethanol under alkaline conditions. For example, treatment with KOH in 70% aqueous methanol yields the target compound via an intermediate indazole structure . Key considerations include controlling solvent polarity (e.g., methanol vs. isopropanol) and monitoring reaction progress to prevent undesired dealkylative ring-opening side reactions.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Single-crystal X-ray diffraction (using SHELX programs for refinement) is critical for unambiguous structural determination, as demonstrated in related indazolone derivatives . Complementary techniques include:

- ¹H/¹³C NMR : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 6.93–8.06 ppm in DMSO-d6) .

- FT-IR : For identifying functional groups like hydroxyl (υ ~3372 cm⁻¹) and carbonyl (υ ~1700 cm⁻¹) .

Q. How can researchers access reliable physicochemical data for this compound?

- Use authoritative databases like PubChem or IUCrData for validated properties (e.g., CAS 7364-25-2 for 3-indazolone derivatives) . Avoid non-peer-reviewed sources like BenchChem. Cross-reference melting points (e.g., 205–207°C for structural analogs) and spectral data with literature .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound synthesis?

- Solvent polarity and base strength significantly impact product distribution. For instance, KOH in 70% methanol favors indazolone formation, while aqueous isopropanol may lead to oxazino-indazole intermediates . Mechanistic studies (e.g., DFT calculations) can elucidate the role of nucleophilic attack and ring-closure kinetics.

Q. What strategies are effective for resolving crystallographic ambiguities in indazolone derivatives?

- High-resolution X-ray data (≤1.0 Å) refined via SHELXL can address disorder or twinning issues. For macromolecular analogs, SHELXPRO interfaces with refinement pipelines to handle high B-factors or partial occupancy . Validate hydrogen-bonding networks using tools like Mercury.

Q. How can researchers design bioactivity assays for this compound derivatives?

- Follow protocols for structurally related compounds, such as:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Enzyme inhibition assays : Fluorescence-based screening for kinases or oxidoreductases, using MOE for docking studies .

Q. How should contradictions in synthetic yields or spectral data be analyzed?

- Systematically vary parameters (solvent, temperature, catalyst) to identify critical variables. For example, discrepancies in NMR shifts may arise from solvent-dependent tautomerism (e.g., keto-enol equilibria). Compare crystallographic data with computational models (e.g., Gaussian) to validate electronic effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.